molecular formula C14H22ClNO2 B1529207 (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride CAS No. 422324-39-8

(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride

Cat. No.: B1529207
CAS No.: 422324-39-8
M. Wt: 271.78 g/mol
InChI Key: GAVMYEROWDCTEQ-UTONKHPSSA-N
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Description

(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride is a chemical compound with the molecular formula C14H22ClNO2 and a molecular weight of 271.78 g/mol. It is a derivative of amino acids and is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of (R)-tert-Butyl 3-oxo-4-phenylbutanoate: This involves the reduction of the corresponding keto compound using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Amination of (R)-tert-Butyl 3-chloro-4-phenylbutanoate: This method involves the amination of the corresponding chloro compound using ammonia or an amine source under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that involve the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include alkyl halides and amines.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride is widely used in scientific research due to its unique chemical properties. It is utilized in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of amino acid metabolism and protein synthesis.

  • Medicine: As a precursor for the development of pharmaceuticals and therapeutic agents.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride is similar to other amino acid derivatives, such as (S)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride and (R)-tert-Butyl 3-amino-4-phenylbutanoate. it is unique in its stereochemistry and specific applications in scientific research and industry.

Comparison with Similar Compounds

  • (S)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride

  • (R)-tert-Butyl 3-amino-4-phenylbutanoate

  • (S)-tert-Butyl 3-amino-4-phenylbutanoate

Properties

IUPAC Name

tert-butyl (3R)-3-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVMYEROWDCTEQ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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